

lorlatinib acetate in vitro liver microsomal stability

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Compound Focus: Lorlatinib acetate

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Metabolism of Lorlatinib: Pathways and Enzymes

In vitro and clinical studies have established that lorlatinib undergoes extensive metabolism, primarily in the liver. The table below summarizes the key enzymes involved.

Enzyme System	Primary Role	Contributing Enzymes
Cytochrome P450 (CYP)	Primary Phase I Metabolism	CYP3A4 (main), CYP2C8, CYP2C19, CYP3A5 (minor contributions) [1] [2] [3].
Uridine 5'-diphospho-glucuronosyltransferase (UGT)	Primary Phase II Metabolism	UGT1A4 (main), UGT1A3 (minor contribution) [1] [2].

The major circulating human metabolite is **PF-06895751 (M8)**, a benzoic acid derivative formed from the oxidative cleavage of lorlatinib's amide and aromatic ether bonds. This metabolite is considered pharmacologically inactive [4] [1] [2].

Quantitative In Vitro Metabolism Data

The following table summarizes key quantitative findings from an in vitro study that directly investigated lorlatinib's metabolism using liver microsomes.

Parameter / Finding	Human Liver Microsomes (HLM)	Rat Liver Microsomes (RLM)
Primary Metabolizing Enzyme	CYP3A4 [3]	CYP3A4 [3]
Metabolic Kinetics	Distinct kinetic parameters were observed, differing from those in RLM [3].	Distinct kinetic parameters were observed, differing from those in HLM [3].
Key Implication	Significant interspecies differences highlight the need for caution when extrapolating preclinical rat data to humans [3].	

Experimental Protocol for Microsomal Stability Assays

For researchers looking to conduct these studies, here is a generalized workflow and protocol for assessing metabolic stability using liver microsomes.

Detailed Protocol Steps

- **Preparation**

- **Microsomes:** Thaw liver microsomes (human or species-specific) slowly on ice. A common working concentration is **0.5 mg/mL** [5] [6].
- **Test Compound:** Prepare a stock solution of lorlatinib. A standard final concentration in the incubation is **1 µM**. Keep the final concentration of organic solvent (e.g., DMSO, acetonitrile) below **1%** to avoid inhibiting enzyme activity [5] [6].
- **Cofactor:** Prepare a **1 mM NADPH** solution in phosphate buffer to initiate the CYP450-mediated reaction [5].

- **Incubation**

- Combine microsomes, test compound, and **100 mM phosphate buffer (pH 7.4)** in a tube. Pre-incubate the mixture for about 5 minutes in a water bath at **37°C** with gentle agitation [6].
 - Start the metabolic reaction by adding the NADPH cofactor.
 - At predetermined time points (e.g., **0, 5, 15, 30, 45, and 60 minutes**), withdraw an aliquot from the incubation mixture [5].
- **Termination and Analysis**
 - Immediately stop the reaction at each time point by adding a cold organic solvent like **acetonitrile**, which also precipitates proteins [6].
 - Vortex the samples and centrifuge them to pellet the protein.
 - Analyze the supernatant using **LC-MS/MS** or **UPLC-MS/MS** to quantify the amount of parent lorlatinib remaining at each time point [5] [3].
 - **Data Processing and Interpretation**
 - Plot the natural logarithm of the percentage of parent compound remaining against time. The slope of the linear phase is used to calculate the in vitro half-life ($t_{1/2}$) [7].
 - Intrinsic clearance (CL_{int}) can be calculated using the formula: **$CL_{int} = (\text{Volume of incubation} / \text{mg of protein}) \times (\ln 2 / t_{1/2})$** [7].
 - **Controls are crucial:** Always include a negative control without NADPH to account for non-enzymatic degradation, and use positive control compounds with known rapid and low clearance (e.g., verapamil and diazepam) to validate the system [5].

Important Experimental Considerations

- **UGT Activity:** To study UGT-mediated Phase II metabolism specifically, the incubation system must be supplemented with additional cofactors: **5 mM UDPGA**, **50 µg/mg alamethicin** (a pore-forming agent), and **1 mM MgCl₂** [6].
- **Limitations of Microsomes:** While microsomes are rich in CYP450 and some UGT enzymes, they lack other metabolic pathways present in intact hepatocytes (e.g., those involving aldehyde oxidase) and do not contain drug transporters. This can sometimes lead to an under-prediction of in vivo clearance [7] [5].

Clinical and Preclinical Correlations

The in vitro findings are consistent with observations in both clinical and preclinical in vivo studies:

- **Autoinduction:** After multiple doses in humans, lorlatinib demonstrates **autoinduction**—it induces its own metabolism by activating CYP3A4. This is evidenced by an increase in its oral clearance from 11 L/h (single dose) to 18 L/h (at steady state) [4] [2].
- **Drug-Drug Interactions (DDIs):** As a moderate inducer of CYP3A4, lorlatinib can increase the metabolism and reduce the efficacy of other drugs that are CYP3A4 substrates [4] [1]. Conversely, strong CYP3A4 inhibitors (e.g., itraconazole) can increase lorlatinib exposure, while strong inducers (e.g., rifampicin) can drastically reduce it, which is a contraindication due to the risk of hepatotoxicity [8] [3].
- **Interspecies Differences:** The in vitro data showing different kinetics between Human and Rat Liver Microsomes align with in vivo rat studies, where lorlatinib showed low oral bioavailability (8.6%), extensive first-pass metabolism, and nonlinear pharmacokinetics [3].

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